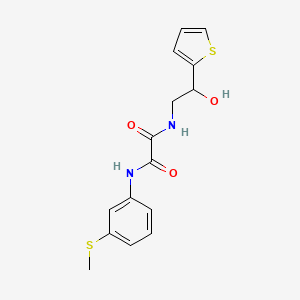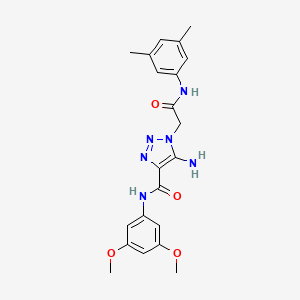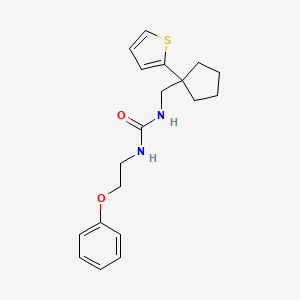
2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperazine moiety, which is a class of organic compounds containing a heterocyclic ring made up of four carbon atoms and two nitrogen atoms . Piperazines are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .Aplicaciones Científicas De Investigación
Background
2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex chemical compound with potential applications in various fields of scientific research. While specific studies directly investigating this compound were not identified, insights can be drawn from research on similar compounds, particularly those containing piperazine rings, to understand possible applications.
Piperazine Derivatives in Neurological Research
Piperazine derivatives have been studied for their neurological effects and potential therapeutic applications. Chronic parkinsonism in humans due to a product of meperidine-analog synthesis, involving piperazine derivatives, highlights the neurotoxic and neuroprotective potentials of these compounds. Such studies pave the way for exploring piperazine-containing compounds, like the one , for developing treatments for neurodegenerative diseases (Langston et al., 1983).
Piperazine Compounds in Drug Metabolism and Pharmacokinetics
Research on the disposition and metabolism of novel drug molecules, such as SB-649868, a piperazine-containing orexin receptor antagonist, provides critical insights into the pharmacokinetics and pharmacodynamics of these compounds. Such studies are foundational for understanding how piperazine derivatives, including the compound , are absorbed, metabolized, and excreted in the human body, contributing to the development of new medications with optimal efficacy and safety profiles (Renzulli et al., 2011).
Psychoactive Effects of Piperazine Derivatives
The psychoactive effects of trifluoromethylphenylpiperazine (TFMPP), a piperazine derivative, have been documented, demonstrating the compound's ability to induce changes in mood and perception. Such research underscores the potential for piperazine-based compounds to be used in the study of psychoactive drugs and their impact on the human brain, offering insights into their therapeutic potential for psychiatric disorders (Jan et al., 2010).
Piperazine Derivatives in Antimicrobial Research
Studies on antibiotics for treating Pseudomonas infections in cystic fibrosis patients reveal the effectiveness of piperacillin, a piperazine derivative, against bacterial pathogens. This research highlights the potential for developing new antimicrobial agents from piperazine-containing compounds to combat resistant bacterial infections (Mastella et al., 1983).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-10(2)8-23-12-13(20(3)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)9-11(17)24/h1,4-9H2,2-3H3,(H2,17,24)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZXYOMGXSOXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)

![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)

![1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2842440.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2842441.png)

![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2842446.png)


![2-[(3-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842452.png)